molecular formula C7H7ClN4 B11770905 5-Chloro-1H-benzo[d]imidazole-1,2-diamine CAS No. 60882-71-5

5-Chloro-1H-benzo[d]imidazole-1,2-diamine

Katalognummer: B11770905
CAS-Nummer: 60882-71-5
Molekulargewicht: 182.61 g/mol
InChI-Schlüssel: BWPDDCOWXFNALZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1H-benzo[d]imidazole-1,2-diamine: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5th position and two amino groups at the 1st and 2nd positions of the benzimidazole ring makes this compound unique and potentially useful in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-benzo[d]imidazole-1,2-diamine typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves multi-step processes that are optimized for high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the cyclization reactions. Additionally, solvent-free or green chemistry approaches are being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1H-benzo[d]imidazole-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzimidazoles .

Wissenschaftliche Forschungsanwendungen

5-Chloro-1H-benzo[d]imidazole-1,2-diamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Chloro-1H-benzo[d]imidazole-1,2-diamine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-1H-benzo[d]imidazole-1,2-diamine is unique due to the presence of both chlorine and amino groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

60882-71-5

Molekularformel

C7H7ClN4

Molekulargewicht

182.61 g/mol

IUPAC-Name

5-chlorobenzimidazole-1,2-diamine

InChI

InChI=1S/C7H7ClN4/c8-4-1-2-6-5(3-4)11-7(9)12(6)10/h1-3H,10H2,(H2,9,11)

InChI-Schlüssel

BWPDDCOWXFNALZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)N=C(N2N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.